molecular formula C8H9ClN2S B10853022 Carbamimidothioic acid, (3-chlorophenyl)methyl ester CAS No. 89802-75-5

Carbamimidothioic acid, (3-chlorophenyl)methyl ester

Cat. No.: B10853022
CAS No.: 89802-75-5
M. Wt: 200.69 g/mol
InChI Key: MMDKGIZKDGPYFQ-UHFFFAOYSA-N
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Description

S-(3-Chlorobenzyl)isothiourea hydrochloride is a chemical compound known for its antimicrobial properties

Preparation Methods

The synthesis of S-(3-Chlorobenzyl)isothiourea hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with thiourea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

S-(3-Chlorobenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of S-(3-Chlorobenzyl)isothiourea hydrochloride involves the inhibition of key enzymes and pathways in microbial cells. It specifically targets the MreB protein, which is essential for maintaining the shape and integrity of bacterial cells . By disrupting the function of MreB, the compound interferes with cell wall synthesis and leads to the death of the bacteria.

References

Properties

IUPAC Name

(3-chlorophenyl)methyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKGIZKDGPYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330119
Record name Carbamimidothioic acid, (3-chlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89802-75-5
Record name Carbamimidothioic acid, (3-chlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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